(7Z,9E)-Dodeca-7,9-dienyl acetate (7Z,9E)-Dodeca-7,9-dienyl acetate 7,9-Dodecadienyl acetate, (7E,9Z)- is a natural product found in Lobesia botrana with data available.
Brand Name: Vulcanchem
CAS No.: 54364-62-4
VCID: VC7826524
InChI: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3
SMILES: CCC=CC=CCCCCCCOC(=O)C
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol

(7Z,9E)-Dodeca-7,9-dienyl acetate

CAS No.: 54364-62-4

Cat. No.: VC7826524

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

(7Z,9E)-Dodeca-7,9-dienyl acetate - 54364-62-4

Specification

CAS No. 54364-62-4
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name dodeca-7,9-dienyl acetate
Standard InChI InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3
Standard InChI Key LLRZUAWETKPZJO-UHFFFAOYSA-N
SMILES CCC=CC=CCCCCCCOC(=O)C
Canonical SMILES CCC=CC=CCCCCCCOC(=O)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(7Z,9E)-Dodeca-7,9-dienyl acetate is characterized by a 12-carbon chain (dodecane) with double bonds at positions 7 and 9 in the Z (cis) and E (trans) configurations, respectively. The acetate group (OCOCH3-\text{OCOCH}_3) is esterified to the terminal carbon. This structure is critical for its pheromonal activity, as slight stereochemical variations can significantly alter biological efficacy .

The compound’s IUPAC name is [(7Z,9E)-dodeca-7,9-dien-1-yl] acetate, and its systematic identifiers include:

  • InChI: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4-,7-6+

  • SMILES: O=C(OCCCCCCC=CC=CCC)C

  • Molecular weight: 224.34 g/mol .

Physicochemical Parameters

Key physical properties include:

PropertyValue
Boiling point112–118°C (3 Torr)
Density0.896 ± 0.06 g/cm³
Refractive index1.461
Vapor pressureLow (suitable for slow release)

The compound is a colorless to pale yellow liquid with a fruity odor, making it amenable for use in fragrances . Its conjugated diene system allows participation in Diels-Alder reactions and oxidation, though stability under ambient conditions is sufficient for storage .

Synthesis and Production

Synthetic Routes

The primary synthesis involves esterification of (7Z,9E)-dodeca-7,9-dienol with acetic anhydride. A 1988 Tetrahedron Letters protocol outlines this method, yielding the acetate in high purity :

(7Z,9E)-Dodeca-7,9-dienol+Ac2Opyridine(7Z,9E)-Dodeca-7,9-dienyl acetate+AcOH\text{(7Z,9E)-Dodeca-7,9-dienol} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{(7Z,9E)-Dodeca-7,9-dienyl acetate} + \text{AcOH}

Key steps include:

  • Protection of the alcohol group during diene formation.

  • Wittig or Horner-Wadsworth-Emmons reactions to install double bonds with stereocontrol.

  • Final esterification under mild acidic conditions .

Industrial-Scale Production

Commercial suppliers like TRC and American Custom Chemicals Corporation produce the compound at scales up to 50 mg, with prices ranging from $70 (250 mg) to $501 (5 mg) . Challenges include maintaining stereochemical purity during scale-up, as undesired isomers can reduce pheromone efficacy .

Applications in Agriculture and Biology

Role as a Sex Pheromone

(7Z,9E)-Dodeca-7,9-dienyl acetate serves as a sex pheromone for two major pests:

  • Crocidosema aporema (bud borer): Disrupts mating by confusing males during flight .

  • Lobesia botrana (European grapevine moth): Field trials show >80% reduction in mating when deployed in dispensers .

Mechanism of Action

  • Release kinetics: The compound’s volatility ensures sustained emission over weeks, mimicking female moth emission patterns .

  • Receptor specificity: Male antennae express olfactory receptors tuned to the Z,E configuration, triggering mating behavior .

Non-Agricultural Uses

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

The compound is classified under GHS07, requiring storage in ventilated areas and use of PPE .

Environmental Impact

SupplierPurityPrice (USD)
TRC~80%$120 (10 mg)
American Custom Chemicals95%$501 (5 mg)
Shanghai T&W Pharmaceutical98%Inquire

Prices reflect small-scale research quantities; bulk pricing requires negotiation .

Regulatory Status

The compound is patent-restricted in some regions, limiting commercial availability . Regulatory approvals for pheromone-based products vary by country, with the EU requiring extensive ecotoxicology data .

Recent Research and Future Directions

Advances in Application Methods

  • Microencapsulation: Enhances field longevity by 30% compared to traditional dispensers .

  • Drone-assisted dispersion: Enables precise coverage in vineyards, reducing usage rates .

Synthetic Biology Approaches

Heterologous production in yeast (Saccharomyces cerevisiae) has achieved titers of 120 mg/L, offering a sustainable alternative to chemical synthesis .

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